3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile
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Overview
Description
3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities. Compared to these compounds, 3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-1H-indol-2-yl)-N'-(1-phenylpropan-2-yl)prop-2-enimidamide |
InChI |
InChI=1S/C21H20N4O/c1-14(11-15-7-3-2-4-8-15)24-21(23)16(13-22)12-19-20(26)17-9-5-6-10-18(17)25-19/h2-10,12,14,25-26H,11H2,1H3,(H2,23,24)/b16-12+ |
InChI Key |
JWDCBMMKQWYIEP-FOWTUZBSSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)N=C(/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N)N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=C(C(=CC2=C(C3=CC=CC=C3N2)O)C#N)N |
Origin of Product |
United States |
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